molecular formula C18H20N2S B2370026 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine CAS No. 1170177-24-8

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine

Cat. No.: B2370026
CAS No.: 1170177-24-8
M. Wt: 296.43
InChI Key: KPFLTGJKDHDMAM-UHFFFAOYSA-N
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Description

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine is an organic compound with the molecular formula C18H20N2S. This compound is characterized by the presence of an indole ring substituted with a 4-methylbenzyl group and a thioethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-3-thiol with 2-bromoethanamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thioethanamine side chain under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-methylbenzyl)thio)ethanamine: Similar structure but lacks the indole ring.

    1-(4-methylbenzyl)-1H-indole-3-thiol: Similar structure but lacks the thioethanamine side chain.

Uniqueness

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine is unique due to the combination of the indole ring, 4-methylbenzyl group, and thioethanamine side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-14-6-8-15(9-7-14)12-20-13-18(21-11-10-19)16-4-2-3-5-17(16)20/h2-9,13H,10-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFLTGJKDHDMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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